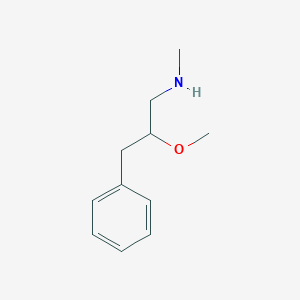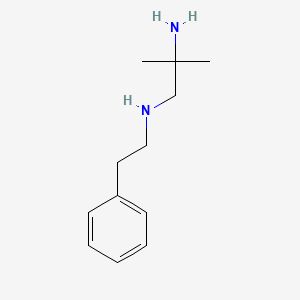![molecular formula C12H24NO4+ B11821017 [(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)-, also known as Isovaleryl-L-carnitine, is a derivative of L-carnitine. This compound is notable for its role in the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. It is a zwitterionic compound, meaning it has both positive and negative charges within the same molecule, which contributes to its unique chemical properties .
準備方法
The synthesis of 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- typically involves the esterification of L-carnitine with isovaleric acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. Industrial production methods may involve more advanced techniques such as continuous flow reactors to increase yield and efficiency .
化学反応の分析
1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
科学的研究の応用
1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It plays a role in studies related to fatty acid metabolism and mitochondrial function.
Medicine: This compound is investigated for its potential therapeutic effects in conditions like ischemia and metabolic disorders.
作用機序
The mechanism of action of 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- involves its role in the transport of fatty acids into the mitochondria. It binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The molecular targets include carnitine acyltransferases, which are enzymes that catalyze the transfer of acyl groups from fatty acids to carnitine .
類似化合物との比較
Similar compounds to 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-, inner salt, (2R)- include:
L-Carnitine: The parent compound, which is essential for fatty acid transport.
Acetyl-L-carnitine: An acetylated form of L-carnitine with neuroprotective properties.
Propionyl-L-carnitine: A propionylated form used in cardiovascular health.
特性
分子式 |
C12H24NO4+ |
|---|---|
分子量 |
246.32 g/mol |
IUPAC名 |
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium |
InChI |
InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/p+1/t10-/m1/s1 |
InChIキー |
IGQBPDJNUXPEMT-SNVBAGLBSA-O |
異性体SMILES |
CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |
正規SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)

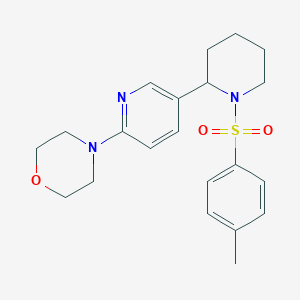
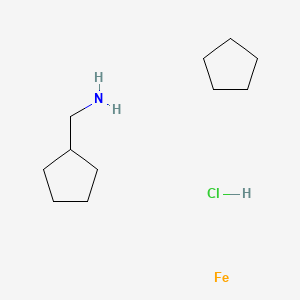
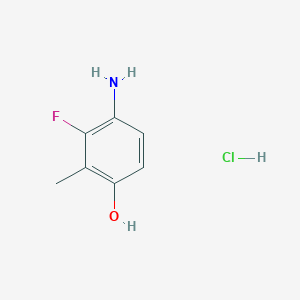
![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)
